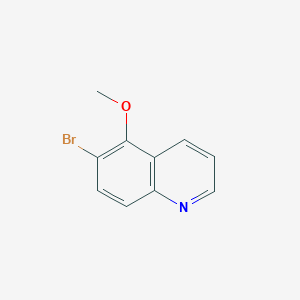

6-Bromo-5-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-Bromo-5-methoxyquinoline" is a brominated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxy group on the quinoline scaffold can significantly alter the chemical and physical properties of the molecule, potentially leading to various biological activities.

Synthesis Analysis

The synthesis of brominated quinolines and related compounds has been reported in several studies. For instance, the preparation of monobromo-6-methoxy-8-aminoquinolines has been described, providing insights into the effect of bromine substitution on the chemical shift patterns in 13C-NMR spectroscopy . Another study reported the synthesis of 6-bromoquinoline from 4-bromoaniline using the Skraup reaction, with the highest yield of 54% under optimized conditions . Additionally, a complex quinoline derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, was synthesized from a chlorophenylmethyl precursor through a coupling reaction .

Molecular Structure Analysis

The molecular structure of brominated quinolines has been elucidated using various spectroscopic methods. For example, the structure of 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectroscopy . In another study, the crystal structure of a quinoline derivative was determined by X-ray diffraction, revealing a dihedral angle of 64.0° between the substituted quinolyl and phenyl groups .

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the methoxy group. The halogenated hydrocarbon amination reaction has been used to produce complex quinoline derivatives, as demonstrated in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which exhibited anti-Mycobacterium phlei activity . Similarly, the amination reaction was employed to synthesize N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, which showed good antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline core. The introduction of a bromine atom can increase the molecular weight and alter the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. The methoxy group can contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The crystal structure analysis provides information on the molecular geometry, which can be important for understanding the compound's interaction with biological receptors .

Safety and Hazards

6-Bromo-5-methoxyquinoline has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Wirkmechanismus

Target of Action

Related compounds such as 6-methoxyquinoline complexes have been studied for their antitumor effects .

Mode of Action

For instance, 6-methoxyquinoline complexes have been shown to induce oxidative damage in lung carcinoma cells .

Result of Action

Related compounds such as 6-methoxyquinoline complexes have been shown to induce oxidative damage in lung carcinoma cells .

Eigenschaften

IUPAC Name |

6-bromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBAQGIUVQWRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3014414.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)